molecular formula C12H21F2N B13584357 (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine

(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine

Cat. No.: B13584357
M. Wt: 217.30 g/mol
InChI Key: YXIXOOWCKATOIU-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is a chiral compound characterized by the presence of a difluorocyclohexyl group and an ethylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and (S)-ethylpyrrolidine.

    Formation of Intermediate: The 4,4-difluorocyclohexanone is reacted with (S)-ethylpyrrolidine under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-methylpyrrolidine
  • (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-propylpyrrolidine

Uniqueness

(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is unique due to its specific chiral configuration and the presence of both difluorocyclohexyl and ethylpyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21F2N

Molecular Weight

217.30 g/mol

IUPAC Name

(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine

InChI

InChI=1S/C12H21F2N/c1-2-10-3-4-11(15-10)9-5-7-12(13,14)8-6-9/h9-11,15H,2-8H2,1H3/t10-,11-/m0/s1

InChI Key

YXIXOOWCKATOIU-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](N1)C2CCC(CC2)(F)F

Canonical SMILES

CCC1CCC(N1)C2CCC(CC2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.